3-Benzyl-2H-azirine

Vue d'ensemble

Description

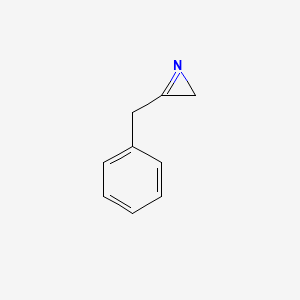

3-Benzyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and reactivity. The benzyl group attached to the azirine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Neber Rearrangement: One of the classical methods for synthesizing 2H-azirines, including this compound, involves the Neber rearrangement.

Thermolysis of Vinyl Azides: Another common method involves the thermolysis of vinyl azides.

Oxidative Cyclization of Enamine Precursors: This method involves the oxidative cyclization of enamine derivatives under specific conditions to yield azirines.

Industrial Production Methods:

Types of Reactions:

Nucleophilic Addition: this compound can undergo nucleophilic addition reactions due to the electrophilic nature of the azirine ring.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

Oxidation and Reduction: It can be oxidized to form aziridines or reduced to form other nitrogen-containing compounds.

Common Reagents and Conditions:

Nucleophiles: Thiophenol, amines, and other nucleophiles can add to the azirine ring under mild conditions.

Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the oxidation of this compound.

Reducing Agents: Hydrogenation and other reduction methods can be used to reduce the azirine ring.

Major Products:

Aziridines: Formed through reduction reactions.

Larger Heterocycles: Formed through cycloaddition reactions.

Applications De Recherche Scientifique

Chemical Biology

Chemoselective Bioconjugation

One of the primary applications of 3-benzyl-2H-azirine is in chemoselective bioconjugation. A study demonstrated that 3-phenyl-2H-azirine can selectively modify carboxyl groups in proteins, which is crucial for maintaining protein function. This method allows for the covalent modification of residues that were previously challenging to target, thus expanding the toolkit available for protein labeling and modification in biochemical research .

Proteomics

The use of azirines in proteomics has been highlighted through their ability to profile reactive carboxyl residues across proteomes. This quantitative chemoproteomic platform facilitates the identification and analysis of protein modifications, providing insights into cellular functions and disease mechanisms. The specificity of azirines for carboxylic acids enhances their utility in studying post-translational modifications .

Metabolomics

Metabolite Analysis

this compound has been employed in metabolomics for the rapid and bifunctional analysis of metabolites. A novel strategy introduced 4-nitrophenyl-2H-azirine as a reagent for the selective derivatization of carboxylic acids in biological samples. This method allows for the formation of stable amide bonds and enables the detection of a wide range of metabolic carboxylic acids through mass spectrometry. The approach has shown high reproducibility and robustness, making it suitable for clinical applications, such as analyzing plasma samples from patients with liver diseases .

Organic Synthesis

Synthesis of Chiral Compounds

In organic chemistry, this compound serves as a precursor for synthesizing various chiral aziridine derivatives. These derivatives possess diverse biological activities and can be utilized in drug discovery and development. The enantioselective Diels-Alder reactions involving benzyl-2H-azirine highlight its potential as a versatile building block in organic synthesis .

Summary Table of Applications

Case Studies

- Protein Modification : In a study focusing on chemoselective bioconjugation, researchers successfully used 3-phenyl-2H-azirine to modify proteins' carboxyl groups under mild conditions, demonstrating its efficiency in biochemical applications .

- Clinical Metabolomics : A novel method employing 4-nitrophenyl-2H-azirine was developed to analyze plasma samples from patients with primary sclerosing cholangitis. This study identified over 100 metabolic carboxylic acids, including nine previously unreported metabolites, showcasing the compound's potential in clinical diagnostics .

- Chiral Synthesis : Research on enantioselective Diels-Alder reactions using benzyl-2H-azirine illustrated its effectiveness as a precursor for synthesizing biologically active compounds, emphasizing its role in organic synthesis .

Mécanisme D'action

The mechanism of action of 3-Benzyl-2H-azirine involves its high ring strain and electrophilic nature, which makes it reactive towards nucleophiles. The azirine ring can interact with nucleophilic sites in biological molecules, potentially leading to covalent modifications . This reactivity is harnessed in various synthetic and biological applications.

Comparaison Avec Des Composés Similaires

2H-Azirine-2-carboxylic Acid: Another member of the azirine family with similar reactivity but different functional groups.

3-Phenyl-2H-azirine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 3-Benzyl-2H-azirine is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other azirines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology .

Activité Biologique

3-Benzyl-2H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom. This compound belongs to the azirine family, known for their high ring strain and reactivity, making them valuable in various fields, including organic synthesis and medicinal chemistry. The benzyl group enhances both stability and reactivity, positioning this compound as a promising candidate for biological applications.

This compound can be synthesized through several methods, including:

- Neber Rearrangement : A classical method for synthesizing 2H-azirines.

- Thermolysis of Vinyl Azides : Involves heating vinyl azides to produce azirines.

- Oxidative Cyclization of Enamine Precursors : This method utilizes enamines under specific conditions to yield azirines.

These synthetic routes allow for the generation of this compound with high purity, which is crucial for biological testing.

The biological activity of this compound is primarily attributed to its high ring strain and electrophilic nature , which facilitate reactions with nucleophiles in biological systems. This reactivity can lead to covalent modifications of biological molecules, potentially influencing their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that azirines may possess antimicrobial properties. The mechanism likely involves the interaction of the azirine's electrophilic sites with nucleophilic components in microbial cells.

- Cytotoxic Effects : Investigations into the cytotoxicity of azirines, including this compound, have shown promising results against certain cancer cell lines. The compound's ability to modify cellular targets through covalent bonding may contribute to its cytotoxic effects.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes. Its electrophilic nature allows it to interact with active sites on enzymes, potentially altering their activity.

Case Studies

Several studies have highlighted the biological significance of azirines:

- Study on Antimicrobial Properties : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Testing : In vitro tests revealed that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating moderate potency compared to established chemotherapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other azirines and related compounds can be insightful:

| Compound | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Azirine | Antimicrobial, Cytotoxic | High ring strain, electrophilic nature |

| 3-Phenyl-2H-Azirine | Azirine | Moderate Cytotoxicity | Similar structure but less reactive |

| 2H-Azirine-2-Carboxylic Acid | Carboxylic Azirine | Limited Biological Activity | Less electrophilic due to carboxylic group |

Propriétés

IUPAC Name |

3-benzyl-2H-azirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXFOHGTBYBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671926 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-44-9 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using 3-benzyl-2H-azirine in asymmetric synthesis?

A: this compound serves as a valuable building block in asymmetric synthesis due to its ability to participate in enantioselective [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. [] This reaction allows for the construction of optically active tetrahydropyridines, which are important structural motifs found in numerous natural products and pharmaceuticals.

Q2: How does the presence of a Lewis acid catalyst influence the reaction of this compound with cyclopentadiene?

A: The study investigated the impact of various chiral Lewis acid complexes on the reaction between this compound carboxylate and cyclopentadiene. [] The Lewis acid plays a crucial role in activating the azirine, making it a more reactive dienophile. This activation enhances the reaction rate and allows for enantioselective control, leading to the formation of enantioenriched tetrahydropyridine products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.